molecular formula C9H11NO B3009731 5-amino-2,3-dihydro-1H-inden-2-ol CAS No. 913296-95-4

5-amino-2,3-dihydro-1H-inden-2-ol

Cat. No.: B3009731
CAS No.: 913296-95-4
M. Wt: 149.193
InChI Key: IUYSLZHHPZCKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C9H11NO. It is a derivative of indan, a bicyclic organic compound. This compound is of interest due to its unique structure, which includes an amino group and a hydroxyl group attached to the indan ring system. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,3-dihydro-1H-inden-2-ol can be achieved through several methods. One common approach involves the reduction of 5-nitro-2,3-dihydro-1H-inden-2-ol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of 2,3-dihydro-1H-inden-2-one with ammonia or an amine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and catalyst can vary depending on the desired yield and purity. Commonly used industrial methods include catalytic hydrogenation and reductive amination, which are scalable and cost-effective for mass production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to 5-amino-2,3-dihydro-1H-inden using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 5-amino-2,3-dihydro-1H-inden-2-one.

    Reduction: 5-amino-2,3-dihydro-1H-inden.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

5-amino-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2,3-dihydro-1H-inden-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    2,3-dihydro-1H-inden-2-ol: Lacks the amino group, making it less versatile in certain reactions.

    5-nitro-2,3-dihydro-1H-inden-2-ol: Contains a nitro group instead of an amino group, leading to different reactivity.

Uniqueness

5-amino-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both amino and hydroxyl groups on the indan ring system. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-amino-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSLZHHPZCKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-nitro-indan-2-ol (450 mg, 2.5 mmol) was hydrogenated using Pd/C (10%, dry, 100 mg) and H2 balloon at 1 atm at room temperature. Pd/C was filtered off through a pad of celite and the mother liquid was concentrated to give the crude product, 5-Amino-indan-2-ol.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

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